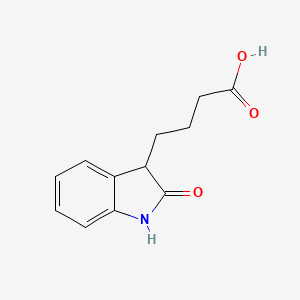

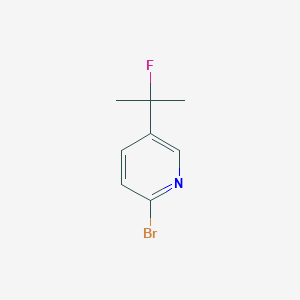

![molecular formula C15H11N3O3S B2399638 Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate CAS No. 951902-02-6](/img/structure/B2399638.png)

Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

BT and its derivatives are applicable for the molecular construction of organic light-emitting diodes . They can improve the electronic properties of the resulting organic materials due to their strong electron-withdrawing ability .

Organic Solar Cells

BT-based compounds are also used in the development of organic solar cells . These solar cells are a type of photovoltaic technology that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules .

Organic Field-Effect Transistors

Organic field-effect transistors (OFETs) are another application of BT and its derivatives . OFETs use an organic semiconductor as the channel through which current flows .

Photoluminescent Compounds

BT and its derivatives are used in the development of photoluminescent compounds . These compounds absorb light energy and re-emit light, and they are used in a variety of applications, including lighting, displays, and sensors .

Flow Batteries

2,1,3-Benzothiadiazole has been of interest as a redox-active organic component in flow batteries due to its favourable solubility, low reduction potential, and fast electrochemical kinetics .

Synthesis of Larger Molecules and Conductive Polymers

Bromination of 2,1,3-Benzothiadiazole is commonly performed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole. This derivative is extensively used as a building block in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions .

特性

IUPAC Name |

methyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-21-15(20)10-4-2-3-5-11(10)16-14(19)9-6-7-12-13(8-9)22-18-17-12/h2-8H,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNSEYPRUYSYHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=NS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

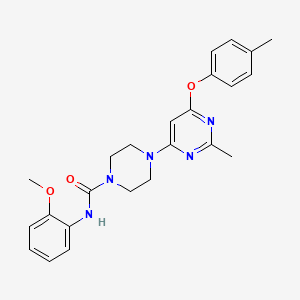

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2399555.png)

![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]acetamide](/img/structure/B2399559.png)

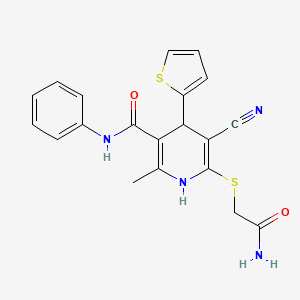

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl thiophene-2-carboxylate](/img/structure/B2399563.png)

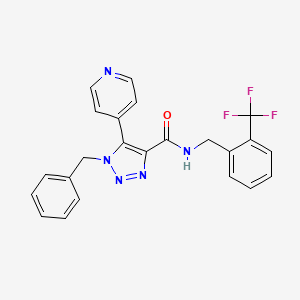

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2399564.png)

![2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2399572.png)

![[4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2399575.png)